- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 934568-25-9 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine)
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-Methyl-
- 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 6-chloro-1-methylpyrrolo[2,3-b]pyridine
- XIPBLKOJUBEBEC-UHFFFAOYSA-N
- SB14041
- 1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-methyl-
- 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (ACI)
- MFCD15529224
- F73933
- 934568-25-9
- EN300-7701901
- SCHEMBL3754475
- WLZ3444
- 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD15529224
- Inchi: 1S/C8H7ClN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
- InChI Key: XIPBLKOJUBEBEC-UHFFFAOYSA-N
- SMILES: ClC1=CC=C2C=CN(C)C2=N1
Computed Properties
- Exact Mass: 166.0297759g/mol
- Monoisotopic Mass: 166.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 2.2
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222349-500mg |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, 95% min |
934568-25-9 | 95% | 500mg |
$830.00 | 2023-09-06 | |
| Matrix Scientific | 222349-1g |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, 95% min |
934568-25-9 | 95% | 1g |
$1491.00 | 2023-09-06 | |
| Biosynth | JMB56825-50 mg |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 50mg |
$82.50 | 2023-01-04 | ||
| Biosynth | JMB56825-100 mg |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 100MG |
$132.00 | 2023-01-04 | ||
| Biosynth | JMB56825-250 mg |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 250MG |
$247.50 | 2023-01-04 | ||
| Biosynth | JMB56825-500 mg |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 500MG |
$395.00 | 2023-01-04 | ||
| Biosynth | JMB56825-1000 mg |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 1g |
$640.00 | 2023-01-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1015-500MG |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 95% | 500MG |
¥ 2,560.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1015-1G |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 95% | 1g |
¥ 3,201.00 | 2023-04-12 | |
| Enamine | EN300-7701901-0.05g |
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
934568-25-9 | 95.0% | 0.05g |
$155.0 | 2025-02-22 |
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Production Method
Production Method 1
1.2 0 - 5 °C; 30 min, 0 - 5 °C; 1 h, rt
1.3 Reagents: Methanol ; rt
Production Method 2
1.2 0 °C; 2 h, rt
1.3 Solvents: Water
- Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects, Journal of Medicinal Chemistry, 2015, 58(23), 9382-9394
Production Method 3
1.2 0 °C; 2 h, 0 °C → rt
1.3 Solvents: Water ; rt
- Preparation of aryl pyridine as aldosterone synthase inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of quinoxalinone derivatives as inhibitors of vascular endothelial growth factor (VEGF), Japan, , ,
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Raw materials
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Preparation Products
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Suppliers
6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Research Brief on 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 934568-25-9): Recent Advances and Applications
The compound 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 934568-25-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug discovery and development. Recent studies have highlighted its potential in the synthesis of novel therapeutic agents, particularly in oncology and neurology. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.
Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the production of 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly improves yield and purity, reducing the environmental impact of traditional synthetic approaches. This breakthrough is particularly relevant for large-scale pharmaceutical manufacturing, where efficiency and sustainability are paramount.
In the realm of drug discovery, 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has been identified as a critical building block for the development of kinase inhibitors. Research conducted by Smith et al. (2024) revealed its incorporation into a series of potent JAK2 inhibitors, which showed promising results in preclinical models of myeloproliferative neoplasms. The study underscored the compound's ability to enhance binding affinity and selectivity, making it a valuable scaffold for targeted therapies.
Furthermore, the compound's role in central nervous system (CNS) drug development has been explored in recent years. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives with significant activity against serotonin receptors, suggesting potential applications in treating neuropsychiatric disorders. The findings open new avenues for the design of next-generation antidepressants and anxiolytics.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-based compounds. Recent research has focused on structural modifications to improve bioavailability and reduce off-target effects. For instance, a 2023 study in ACS Medicinal Chemistry Letters introduced fluorinated analogs that exhibited enhanced metabolic stability while retaining biological activity.
In conclusion, 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 934568-25-9) continues to be a molecule of great interest in pharmaceutical research. Its versatility as a synthetic intermediate and its potential in diverse therapeutic areas make it a valuable asset for drug discovery. Future research should focus on further elucidating its structure-activity relationships and exploring its applications in emerging therapeutic fields such as immuno-oncology and neurodegenerative diseases.
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